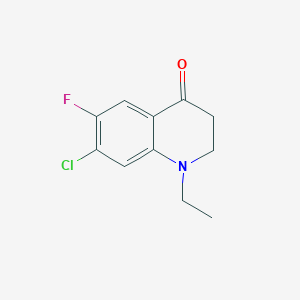
7-Chloro-1-ethyl-6-fluoro-2,3-dihydroquinolin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Chloro-1-ethyl-6-fluoro-2,3-dihydroquinolin-4(1H)-one: is a synthetic organic compound belonging to the quinolone family. Quinolones are known for their broad-spectrum antibacterial properties, making them valuable in medicinal chemistry. This particular compound is characterized by the presence of chlorine, ethyl, and fluorine substituents on the quinolone core, which may influence its chemical behavior and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-1-ethyl-6-fluoro-2,3-dihydroquinolin-4(1H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Quinolone Core: The quinolone core can be synthesized through the cyclization of an appropriate aniline derivative with a β-keto ester under acidic conditions.
Introduction of Substituents: The chlorine, ethyl, and fluorine substituents are introduced through various substitution reactions. For example, chlorination can be achieved using thionyl chloride, while fluorination can be done using a fluorinating agent like diethylaminosulfur trifluoride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
7-Chloro-1-ethyl-6-fluoro-2,3-dihydroquinolin-4(1H)-one: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolone derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of dihydroquinolone derivatives.
Substitution: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolone N-oxides, while reduction can produce tetrahydroquinolones.
Scientific Research Applications
7-Chloro-1-ethyl-6-fluoro-2,3-dihydroquinolin-4(1H)-one: has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinolone derivatives.
Biology: The compound’s antibacterial properties make it a subject of study in microbiology and pharmacology.
Medicine: Research into its potential as an antibacterial agent for treating infections.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of 7-Chloro-1-ethyl-6-fluoro-2,3-dihydroquinolin-4(1H)-one involves its interaction with bacterial enzymes. It is believed to inhibit DNA gyrase and topoisomerase IV, enzymes crucial for bacterial DNA replication and transcription. By binding to these enzymes, the compound prevents the supercoiling and uncoiling of bacterial DNA, leading to cell death.
Comparison with Similar Compounds
7-Chloro-1-ethyl-6-fluoro-2,3-dihydroquinolin-4(1H)-one: can be compared with other quinolone derivatives such as:
Ciprofloxacin: A widely used antibiotic with a similar mechanism of action but different substituents.
Levofloxacin: Another quinolone with a broader spectrum of activity.
Norfloxacin: Known for its use in urinary tract infections.
The uniqueness of This compound lies in its specific substituents, which may confer distinct chemical and biological properties compared to other quinolones.
Properties
CAS No. |
140700-97-6 |
|---|---|
Molecular Formula |
C11H11ClFNO |
Molecular Weight |
227.66 g/mol |
IUPAC Name |
7-chloro-1-ethyl-6-fluoro-2,3-dihydroquinolin-4-one |
InChI |
InChI=1S/C11H11ClFNO/c1-2-14-4-3-11(15)7-5-9(13)8(12)6-10(7)14/h5-6H,2-4H2,1H3 |
InChI Key |
LVSZOPFOLLVXNJ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCC(=O)C2=CC(=C(C=C21)Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



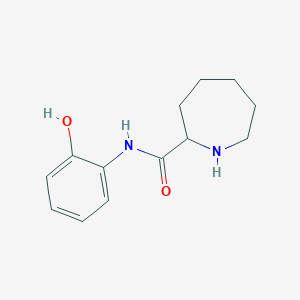

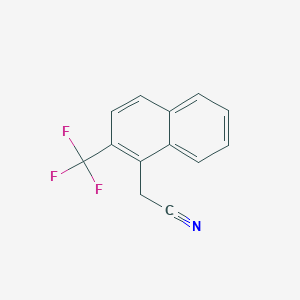
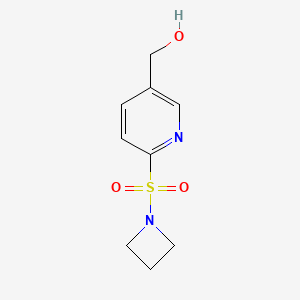


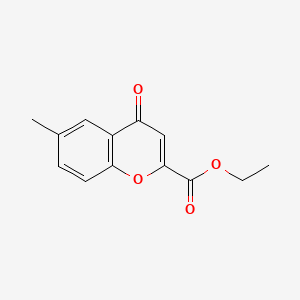



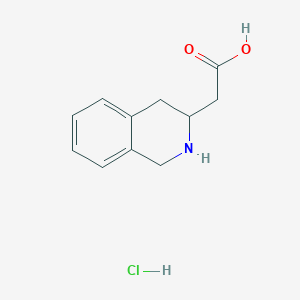
![4-(Furan-2-yl)-1H-pyrazolo[3,4-b]pyridine-6-carboxamide](/img/structure/B11877879.png)

